molecular formula C13H20N2S B11777242 3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B11777242
M. Wt: 236.38 g/mol
InChI Key: PWCUFRRPXFODAV-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiopyrano ring. Common reagents used in these reactions include hydrazines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole include other heterocyclic compounds with fused ring systems, such as:

  • This compound analogs
  • Pyrazole derivatives
  • Thiopyrano derivatives

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both pyrazole and thiopyrano rings

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-4-propan-2-ylidene-6,7-dihydrothiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C13H20N2S/c1-8(2)12-11-10(15(5)14-12)6-7-16-13(11)9(3)4/h8H,6-7H2,1-5H3

InChI Key

PWCUFRRPXFODAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1C(=C(C)C)SCC2)C

Origin of Product

United States

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